molecular formula C10H8F3NO B1458076 2-Methyl-5-(trifluoromethoxy)phenylacetonitrile CAS No. 1261683-78-6

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1458076
M. Wt: 215.17 g/mol
InChI Key: DSENNMKYJGBGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The InChI code for “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is 1S/C10H8F3NO2/c1-15-9-3-2-8 (16-10 (11,12)13)6-7 (9)4-5-14/h2-3,6H,4H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-5-(trifluoromethoxy)phenylacetonitrile” is 231.17 . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

Catalyst Development for Pharmaceutical Intermediates

A study by Molleti and Yadav (2017) explored the use of potassium-modified La-Mg mixed oxide as a catalyst for the mono-methylation of phenylacetonitrile, an essential step in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. This research demonstrates the potential for optimizing pharmaceutical synthesis processes, highlighting the importance of specific nitrile compounds as intermediates in drug development (Molleti & Yadav, 2017).

Advances in Organic Synthesis Techniques

Feng and Ngai (2016) reported a user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are crucial for developing new pharmaceuticals, agrochemicals, and functional materials. Their method addresses the challenges associated with the synthesis of trifluoromethoxylated aromatic compounds, offering a straightforward approach to obtaining these valuable compounds (Feng & Ngai, 2016).

Novel Reagents for Trifluoromethoxylation

Guo et al. (2017) introduced a silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl aryl sulfonate as a new trifluoromethoxylation reagent. This method exemplifies the development of innovative reagents for introducing trifluoromethoxy groups into organic molecules, enhancing their pharmacological properties due to the electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group (Guo et al., 2017).

Understanding Reaction Mechanisms

Stazi et al. (2010) reported the unexpected reactivity of a similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to a trimeric impurity. Their work contributes to understanding the reactivity and potential side reactions of trifluoromethylated nitriles, essential for optimizing synthetic pathways and avoiding undesirable byproducts (Stazi et al., 2010).

Safety And Hazards

This chemical is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-methyl-5-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-7-2-3-9(15-10(11,12)13)6-8(7)4-5-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSENNMKYJGBGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethoxy)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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